(S)-3-Isopropylmorpholine hcl
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Overview
Description
(S)-3-Isopropylmorpholine hydrochloride is a chiral morpholine derivative. It is a white crystalline powder that is soluble in water and commonly used in organic synthesis and pharmaceutical research. The compound is known for its ability to act as a building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Isopropylmorpholine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-3-Isopropylmorpholine.
Hydrochloride Formation: The free base of (S)-3-Isopropylmorpholine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of (S)-3-Isopropylmorpholine hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Reaction Vessel: A reaction vessel equipped with a stirrer and temperature control is used.
Reagents: High-purity (S)-3-Isopropylmorpholine and hydrochloric acid are used.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure complete conversion to the hydrochloride salt.
Purification: The product is purified through crystallization or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Isopropylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of (S)-3-Isopropylmorpholine.
Reduction: Secondary amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
(S)-3-Isopropylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Isopropylmorpholine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes or receptors.
Comparison with Similar Compounds
®-3-Isopropylmorpholine hydrochloride: The enantiomer of (S)-3-Isopropylmorpholine hydrochloride with similar chemical properties but different biological activities.
3-Methylmorpholine hydrochloride: A structurally similar compound with a methyl group instead of an isopropyl group.
4-Isopropylmorpholine hydrochloride: A positional isomer with the isopropyl group at the 4-position instead of the 3-position.
Uniqueness: (S)-3-Isopropylmorpholine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activities and makes it valuable in asymmetric synthesis and pharmaceutical research.
Properties
IUPAC Name |
(3S)-3-propan-2-ylmorpholine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)7-5-9-4-3-8-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMXNDMRPNTHNP-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218595-15-4 |
Source
|
Record name | (3S)-3-(propan-2-yl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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